molecular formula C14H19NO2 B14443460 4-Ethyl-2,2-dimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol CAS No. 78371-09-2

4-Ethyl-2,2-dimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol

Cat. No.: B14443460
CAS No.: 78371-09-2
M. Wt: 233.31 g/mol
InChI Key: YFZAWQBQUZCBCT-UHFFFAOYSA-N
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Description

4-Ethyl-2,2-dimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2,2-dimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of a glycine-derived enamino amide, which provides high yield and operational simplicity . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,2-dimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine for oxime formation and hydrazine for hydrazone formation . The conditions for these reactions typically involve the use of an acid catalyst and controlled temperature to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions include oximes, hydrazones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Ethyl-2,2-dimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-2,2-dimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2,2-dimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol is unique due to its specific substituents and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

78371-09-2

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

4-ethyl-2,2-dimethyl-1-oxido-5-phenyl-3H-pyrrol-1-ium-4-ol

InChI

InChI=1S/C14H19NO2/c1-4-14(16)10-13(2,3)15(17)12(14)11-8-6-5-7-9-11/h5-9,16H,4,10H2,1-3H3

InChI Key

YFZAWQBQUZCBCT-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC([N+](=C1C2=CC=CC=C2)[O-])(C)C)O

Origin of Product

United States

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